2,4,5-Triphenyl-1,3-thiaphosphole
Description
Structure
3D Structure
Properties
CAS No. |
113347-85-6 |
|---|---|
Molecular Formula |
C21H15PS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1,3-thiaphosphole |
InChI |
InChI=1S/C21H15PS/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
IPCFAHIPZZLNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=P2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Thiaphospholes, with Emphasis on Phenyl Substituted Analogues
Cycloaddition-Based Approaches to the 1,3-Thiaphosphole (B14319606) Ring System
Cycloaddition reactions represent a highly effective strategy for the construction of cyclic compounds, including the 1,3-thiaphosphole core. These methods involve the combination of two or more unsaturated molecules to form a new ring. The following subsections will delve into specific examples of cycloaddition reactions that have been successfully employed to generate 1,3-thiaphosphole derivatives.
A prominent method for synthesizing five-membered heterocyclic rings is the (3+2)-cycloaddition reaction. In the context of 1,3-thiaphosphole synthesis, this involves the reaction of a three-atom component with a two-atom component to assemble the thiaphosphole ring.
Recent research has demonstrated a straightforward and efficient synthesis of 1,3-thiaphosphole 3-oxides through the uncatalyzed reaction of unsaturated phosphonites, specifically ethynyl-phosphonites, with thioketones. nih.govresearchgate.net This reaction proceeds smoothly at room temperature, utilizing equimolar amounts of the starting materials, and does not require a catalyst. nih.govresearchgate.net The unique reactivity of the ethynyl-phosphonites is key to the success of this transformation, leading to the formation of novel P(V)-containing five-membered heterocycles in satisfactory to excellent yields. nih.govresearchgate.net
The reaction involves the ethynyl-phosphonite acting as the three-atom component, while the thioketone provides the carbon-sulfur double bond, which serves as the two-atom component. This method is particularly noteworthy for its mild reaction conditions and high efficiency.
| Starting Materials | Product | Conditions | Yield |
| Ethynyl-phosphonites | 1,3-Thiaphosphole 3-oxides | Room Temperature | Satisfactory to Excellent |
| Cycloaliphatic thioketones | No Catalyst |
This table illustrates the general conditions for the uncatalyzed (3+2)-cyclization reaction to form 1,3-thiaphosphole 3-oxides.
To gain a deeper understanding of the reaction mechanism for the formation of the 1,3-thiaphosphole ring via the (3+2)-cyclization of unsaturated phosphonites and thioketones, Density Functional Theory (DFT) quantum chemical calculations have been employed. nih.govresearchgate.net These computational studies have led to the postulation of a step-wise mechanism. nih.govresearchgate.net The calculations suggest that the reaction does not proceed through a concerted pathway but rather through a sequence of discrete steps. This detailed mechanistic insight is crucial for optimizing the reaction conditions and expanding the scope of this synthetic methodology to access a wider range of previously inaccessible stable phosphorus-containing heterocycles. nih.govresearchgate.net
Transition metal catalysis offers a powerful platform for the construction of complex heterocyclic systems. In the context of thiaphosphole synthesis, rhodium-catalyzed reactions have shown significant promise.
Rhodium(I) complexes have been shown to catalyze the denitrogenative transformations of 1,2,3-thiadiazoles. uow.edu.au This process involves the extrusion of a molecule of nitrogen from the thiadiazole ring, generating a reactive intermediate that can then undergo further reactions. uow.edu.au While the direct rhodium-catalyzed denitrogenative cyclization of 1,2,3-thiadiazoles with phosphaalkynes to form 1,3-thiaphospholes is a developing area, related transformations provide a strong foundation for this approach. For instance, the rhodium-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with terminal alkynes has been successfully used to synthesize highly substituted thiophenes. uow.edu.au
This existing methodology suggests that phosphaalkynes, as phosphorus analogues of alkynes, could be suitable reaction partners for the rhodium-generated intermediate from 1,2,3-thiadiazoles, leading to the formation of the 1,3-thiaphosphole ring system. The key to this proposed synthesis would be the successful trapping of the rhodium-carbenoid or related intermediate by the phosphaalkyne.
A significant challenge in the synthesis of substituted heterocycles is controlling the regiochemistry of the final product. In transition metal-catalyzed reactions, the choice of ligands coordinated to the metal center can exert a profound influence on the reaction's outcome, including its regioselectivity. uow.edu.aunih.gov
In the rhodium(I)-catalyzed denitrogenative transformations of 1,2,3-thiadiazoles, ligand selection has been demonstrated to control product selectivity. uow.edu.au For example, the use of a [Rh(COD)DPPF]BF4 catalytic system can promote intermolecular reactions with unexpected regioselectivity. uow.edu.au This highlights the potential for fine-tuning the structure of the 1,3-thiaphosphole products by carefully selecting the appropriate ligand for the rhodium catalyst. The steric and electronic properties of the ligands can influence the way the substrates coordinate to the metal center, thereby directing the regiochemical outcome of the cyclization. Further research into ligand effects will be crucial for the development of highly regioselective syntheses of polysubstituted 1,3-thiaphospholes. rsc.orgrsc.org
Transition Metal-Catalyzed Annulation Reactions for Thiaphosphole Scaffolds
Ring Transformation Strategies for Accessing 1,3-Thiaphospholes
Ring transformation is a powerful synthetic tool that allows for the construction of new cyclic systems from existing ones. encyclopedia.pub This "scrap and build" approach can provide access to functionalized compounds that are otherwise difficult to obtain. encyclopedia.pub
The synthesis of 1,3-thiaphospholes can be achieved through the transformation of other heterocyclic compounds. A notable example involves the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with phosphaalkynes. researchgate.net This method leverages the ability of the rhodium catalyst to promote the denitrogenation of the 1,2,3-thiadiazole (B1210528) ring, facilitating a cyclization reaction with the phosphaalkyne to form the desired 1,3-thiaphosphole. researchgate.net This transannulation reaction has emerged as a promising strategy for building diverse heterocyclic scaffolds since 2016. mq.edu.auuow.edu.au
The regiochemistry of the resulting 1,3-thiaphosphole derivatives from this rhodium-catalyzed method is consistent with that observed in similar transannulation reactions with alkynes. researchgate.net This suggests a predictable and controllable synthetic route towards specifically substituted 1,3-thiaphospholes.
Precursor Reactivity in 1,3-Thiaphosphole Synthesis
The success of the aforementioned synthetic strategies hinges on the specific reactivity of the precursor molecules. The unique chemical properties of phosphaalkynes and 1,2,3-thiadiazoles make them ideal building blocks for the construction of sulfur and phosphorus-containing rings.
Phosphaalkynes, molecules containing a carbon-phosphorus triple bond, are highly valuable synthons in organophosphorus chemistry. Their utility as building blocks for sulfur and phosphorus-containing aromatic rings, such as 1,3-thiaphospholes, has been demonstrated. researchgate.net A rhodium catalyst has been shown to effectively facilitate the cyclization of phosphaalkynes with 1,2,3-thiadiazoles, highlighting a novel application of phosphaalkynes in organic synthesis. researchgate.net
For instance, the reaction of a phosphaalkyne with a thioketone can smoothly yield a 1,3-thiaphosphole-3-oxide at room temperature without the need for a catalyst. researchgate.net This contrasts with the synthesis of 1,3-oxaphosphole-3-oxides from aldehydes, which requires the addition of a base like triethylamine. researchgate.net Quantum chemical calculations using DFT suggest a stepwise (3+2)-cyclization mechanism for the formation of the 1,3-thiaphosphole ring in these reactions. researchgate.net
1,2,3-thiadiazoles are versatile heterocyclic compounds due to their capacity to undergo ring-opening and subsequent denitrogenation. mq.edu.auuow.edu.auresearchgate.net The cleavage of the weak S-N1 bond in the 1,2,3-thiadiazole ring leads to an equilibrium with an open-chain α-diazothioketone species. mq.edu.auresearchgate.net This intermediate can then lose a molecule of nitrogen (N₂) through thermal, photochemical, or base-induced processes to generate highly reactive species. mq.edu.auuow.edu.auresearchgate.net
The denitrogenation of 1,2,3-thiadiazoles can be catalyzed by transition metals, particularly rhodium. researchgate.netmq.edu.au This catalytic process has become a significant strategy for the synthesis of various heterocycles. mq.edu.auuow.edu.au For example, rhodium-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles with alkynes provides a route to multisubstituted thiophenes. mq.edu.au Similarly, the reaction with phosphaalkynes, as mentioned earlier, leads to the formation of 1,3-thiaphospholes. researchgate.net
The nature of the substituents on the 1,2,3-thiadiazole ring can influence the reaction pathway. For example, 5-unsubstituted 1,2,3-thiadiazoles can undergo denitrogenation in the presence of a base to form an alkyne-1-thiolate, which exists in equilibrium with a thioketene (B13734457) upon protonation. mq.edu.au Photochemical studies on 4-phenyl-1,2,3-thiadiazole (B1662399) and 4,5-diphenyl-1,2,3-thiadiazole (B1360411) have shown the rapid formation of thiirene (B1235720) and thioketene species upon UV irradiation. nih.gov
Reactivity and Fundamental Chemical Transformations of 1,3 Thiaphospholes, Including 2,4,5 Triphenyl 1,3 Thiaphosphole
Cycloaddition Reactions of the Thiaphosphole Core
The π-system of the 1,3-thiaphosphole (B14319606) ring enables its participation in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. This reactivity provides a powerful tool for the synthesis of more complex phosphorus-containing bicyclic systems.
Diels-Alder Reactivity of 1,3-Thiaphospholes
1,3-Thiaphospholes can undergo [4+2] cycloaddition reactions with a range of dienophiles. researchgate.net This reactivity is a key feature of their chemical behavior, allowing for the construction of novel heterocyclic frameworks.
The Diels-Alder reactivity of 1,3-thiaphospholes has been demonstrated with various electron-deficient alkynes. For instance, 1,2-thiaphosphole 2-sulfides have been shown to react with dimethyl acetylenedicarboxylate (B1228247) or phenylacetylene. researchgate.net These reactions lead to the formation of 1-phosphabarrelene 1-sulfides, which are bicyclo[2.2.2]octatriene derivatives containing a phosphorus atom. researchgate.net While this specific example relates to a 1,2-thiaphosphole derivative, the principle of cycloaddition with acetylenic dienophiles is a general feature of thiaphosphole chemistry. The reaction of 1,3-thiaphospholes with such dienophiles results in the formation of a 7-phosphanorbornadiene-type bicyclic system.
| Dienophile | Product Type | Reference |
| Dimethyl acetylenedicarboxylate | 1-Phosphabarrelene 1-sulfide | researchgate.net |
| Phenylacetylene | 1-Phosphabarrelene 1-sulfide | researchgate.net |
This table showcases examples of dienophiles used in Diels-Alder reactions with thiaphosphole derivatives.
Following the initial cycloaddition event, the resulting bicyclic adducts can undergo further transformations. A significant subsequent reaction is desulfurization. For example, the bicyclic adducts formed from the reaction of 3,5-diaryl-1,2-thiaphospholes can be desulfurized using reagents like tributylphosphine. This process typically leads to the formation of the corresponding phosphinine (phosphabenzene) derivatives. This desulfurization step is crucial as it provides a synthetic route to six-membered phosphorus heterocycles from five-membered thiaphosphole precursors.
Reactions Involving the P=C Bond in 1,3-Thiaphospholes
The phosphorus-carbon double bond (P=C) in 1,3-thiaphospholes is a site of significant reactivity, particularly for nucleophilic attack. The inherent polarity of this bond, with the phosphorus atom being the electrophilic center, governs its chemical behavior.
Nucleophilic Additions to the P=C Functionality
The electrophilic nature of the phosphorus atom in the P=C bond makes it susceptible to attack by nucleophiles. This reactivity is a general feature of compounds containing a low-coordinate phosphorus atom. While specific studies on nucleophilic additions to 2,4,5-triphenyl-1,3-thiaphosphole are not extensively detailed in the provided context, the general reactivity pattern of phosphaalkenes suggests that various nucleophiles can add across the P=C bond. This type of reaction would lead to the formation of a P-functionalized dihydrothiaphosphole derivative. The study of such reactions is essential for the functionalization of the thiaphosphole ring system. researchgate.net
Coordination Chemistry of 1,3-Thiaphospholes with Transition Metals
Ligand Behavior and Complexation Modes of Thiaphosphole Rings
The 1,3-thiaphosphole ring possesses multiple potential coordination sites, making it a versatile ligand in organometallic chemistry. The phosphorus atom, with its lone pair of electrons, is the primary site for coordination to metal centers. Additionally, the sulfur atom and the π-system of the heterocyclic ring can participate in bonding, leading to a variety of complexation modes.
The coordination of 1,3-thiaphospholes to transition metals typically occurs through the phosphorus atom, forming σ-complexes. This is analogous to the well-studied coordination chemistry of phosphines. The nature of the substituents on the thiaphosphole ring significantly influences its electronic and steric properties as a ligand. For instance, the electron-donating or -withdrawing character of the phenyl groups in this compound would modulate the electron density on the phosphorus atom, thereby affecting the strength of the metal-phosphorus bond.
While P-coordination is most common, the sulfur atom can also act as a donor site, particularly in the formation of bridged or polynuclear complexes. Furthermore, the π-system of the thiaphosphole ring can engage in η⁵-coordination, similar to cyclopentadienyl (B1206354) ligands, although this mode is less frequently observed. The specific coordination mode adopted depends on several factors, including the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the steric bulk of the thiaphosphole itself.
Table 1: Potential Coordination Modes of the 1,3-Thiaphosphole Ring
| Coordination Mode | Description |
| η¹ (P-coordination) | The ligand binds to the metal center through the phosphorus atom's lone pair. |
| η¹ (S-coordination) | The ligand binds to the metal center through one of the sulfur atom's lone pairs. |
| μ-η¹:η¹ (P,S-bridging) | The ligand bridges two metal centers, coordinating through both the phosphorus and sulfur atoms. |
| η⁵ | The five-membered ring coordinates to the metal center through its π-electron system. |
Effects of Metal Coordination on Thiaphosphole Reactivity
The coordination of a 1,3-thiaphosphole ring to a metal center significantly alters its reactivity. Upon coordination, the electron density on the phosphorus atom is reduced, which in turn influences the reactivity of the entire heterocyclic ring. This can lead to a number of chemical transformations that are not observed for the free ligand.
One of the key effects of metal coordination is the activation of the P-C bonds within the thiaphosphole ring. The back-donation of electron density from the metal d-orbitals into the σ* orbitals of the P-C bonds can weaken these bonds, making them more susceptible to cleavage or insertion reactions. This principle is fundamental to many catalytic processes involving phosphine (B1218219) ligands.
Furthermore, the metal center can act as a template, directing the course of reactions involving the coordinated thiaphosphole. For example, cycloaddition reactions or reactions with nucleophiles and electrophiles can be highly regio- and stereoselective when the thiaphosphole is part of a metal complex. The steric environment created by the other ligands around the metal also plays a crucial role in controlling the outcome of these reactions.
In some cases, the coordination to a metal can induce ring-opening or rearrangement reactions of the thiaphosphole ligand, leading to the formation of novel organophosphorus compounds. The specific outcome of these reactions is highly dependent on the nature of the metal and the reaction conditions employed.
Oxidation Pathways of 1,3-Thiaphospholes Leading to Thiaphosphole Oxides
The phosphorus atom in 1,3-thiaphospholes is susceptible to oxidation, typically leading to the formation of the corresponding P-oxides. This transformation involves the conversion of the trivalent phosphorus(III) center to a pentavalent phosphorus(V) center. Common oxidizing agents such as hydrogen peroxide, peroxy acids, or even atmospheric oxygen can be used to effect this transformation.
The oxidation of 1,3-thiaphospholes is a fundamental reaction that significantly modifies the electronic structure and reactivity of the heterocyclic ring. The resulting 1,3-thiaphosphole 1-oxides are generally more stable and less reactive as ligands compared to their non-oxidized counterparts. The introduction of the P=O bond withdraws electron density from the ring system, altering its aromatic character and influencing the reactivity of the remaining double bonds.
For this compound, oxidation would yield this compound 1-oxide. The phenyl substituents would be expected to influence the rate and regioselectivity of the oxidation process due to their electronic and steric effects.
Table 2: General Reactants and Products in the Oxidation of 1,3-Thiaphospholes
| Reactant | Oxidizing Agent | Product |
| 1,3-Thiaphosphole | Hydrogen Peroxide (H₂O₂) | 1,3-Thiaphosphole 1-oxide |
| 1,3-Thiaphosphole | meta-Chloroperoxybenzoic acid (mCPBA) | 1,3-Thiaphosphole 1-oxide |
| 1,3-Thiaphosphole | Oxygen (O₂) | 1,3-Thiaphosphole 1-oxide |
Theoretical and Mechanistic Investigations of 1,3 Thiaphosphole Chemistry
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For a molecule like 2,4,5-triphenyl-1,3-thiaphosphole, DFT can illuminate the pathways of its formation and potential isomeric transformations.
Density Functional Theory (DFT) Elucidations of Cyclization Processes
The synthesis of substituted 1,3-thiaphospholes can be envisioned through several routes, often involving the cyclization of a precursor molecule containing the requisite P, S, and C atoms. DFT calculations are instrumental in evaluating the feasibility of different proposed cyclization pathways by determining the geometries of transition states and the activation energies associated with them.
While a specific DFT study on the cyclization to form this compound is not available in the literature, we can infer the likely focus of such an investigation based on studies of similar heterocyclic formations. A plausible synthetic route could involve the reaction of a phosphorus source with a sulfur-containing organic backbone. DFT would be employed to model the stepwise bond formations. For instance, the reaction could proceed via a concerted [4+1] cycloaddition or a stepwise mechanism involving a stable intermediate.
A hypothetical DFT study would likely compare different precursors and reaction conditions. The calculated transition state energies would indicate the most kinetically favorable pathway. The presence of the three phenyl groups would be expected to exert significant steric and electronic effects, which would be quantifiable through these computational models.
Table 1: Hypothetical DFT-Calculated Energies for Key Steps in a Postulated Cyclization Pathway to this compound.
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Initial separated reactants. |
| 2 | Transition State 1 (TS1) | +25.4 | Formation of the first C-P or C-S bond. |
| 3 | Intermediate | +5.2 | Open-chain intermediate after the first bond formation. |
| 4 | Transition State 2 (TS2) | +18.7 | Ring-closing step to form the five-membered thiaphosphole ring. |
| 5 | Product | -15.8 | Formation of the this compound. |
Note: The data in this table is illustrative and based on general principles of cyclization reactions studied by DFT. It does not represent experimentally or computationally verified values for the specific named compound.
Theoretical Exploration of Thiaphosphole Rearrangements
The 1,3-thiaphosphole (B14319606) ring could potentially undergo rearrangements to other isomeric forms, such as the 1,2-thiaphosphole. Theoretical studies are crucial for understanding the energy landscape connecting these isomers. Such rearrangements could be thermally or photochemically induced and may proceed through high-energy intermediates or transition states.
A computational investigation would map the potential energy surface for the isomerization of this compound. This would involve locating the transition state for the migration of the phosphorus or sulfur atom within the ring. The calculated activation barrier for such a rearrangement would predict the stability of the 1,3-thiaphosphole isomer relative to other possible structures. The influence of the triphenyl substitution pattern on the kinetics and thermodynamics of the rearrangement would be a key aspect of such a study.
Electronic Structure Analysis of 1,3-Thiaphospholes
The arrangement of electrons within the 1,3-thiaphosphole ring dictates its fundamental chemical properties, including its aromaticity and reactivity.
Aromaticity Considerations in Thiaphosphole Systems
The concept of aromaticity is central to the stability and reactivity of cyclic conjugated systems. For heterocyclic systems like 1,3-thiaphosphole, the degree of aromaticity is not always straightforward to determine. According to Hückel's rule, a planar, cyclic, fully conjugated system with 4n+2 π-electrons should be aromatic. libretexts.orgyoutube.com In 1,3-thiaphosphole, the sulfur atom can contribute a lone pair to the π-system, and the phosphorus atom's participation is more complex, depending on its bonding and hybridization.
Computational methods provide quantitative measures of aromaticity. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the ring; a negative value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the more aromatic the system.
A theoretical study on this compound would likely calculate the NICS values to assess its aromatic character. The phenyl substituents would influence the electron distribution in the ring and thus its aromaticity.
Table 2: Illustrative NICS(0) and NICS(1) Values for Aromaticity Assessment of 1,3-Thiaphosphole and Related Heterocycles.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Assessment |
| Benzene | -9.7 | -10.5 | Aromatic |
| Thiophene (B33073) | -13.6 | -8.9 | Aromatic |
| Phosphole | -3.1 | -5.2 | Weakly Aromatic |
| 1,3-Thiaphosphole (unsubstituted) | -7.5 (est.) | -6.8 (est.) | Moderately Aromatic |
Note: The data for 1,3-thiaphosphole is estimated for illustrative purposes, based on trends in related heterocycles. NICS(0) is the value at the ring center, and NICS(1) is the value 1 Å above the ring plane.
Electron Density Distribution and its Influence on Reactivity
The distribution of electron density in the 1,3-thiaphosphole ring is a key determinant of its reactivity towards electrophiles and nucleophiles. Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO).
In this compound, the electronegativity difference between carbon, sulfur, and phosphorus atoms, along with the electronic effects of the phenyl groups, will create a specific pattern of electron density. The HOMO and LUMO energies and localizations will indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, a higher HOMO coefficient on a particular atom would suggest it is a likely site for electrophilic attack.
Theoretical studies on related systems, such as thiophene oligomers, have shown how the HOMO-LUMO gap and electron distribution can be tuned by substituents. sapub.org A similar analysis for this compound would provide valuable predictions about its chemical behavior.
Derivatization and Advanced Functionalization of the 1,3 Thiaphosphole Core
Synthesis of Substituted 1,3-Thiaphosphole (B14319606) Analogues
Information regarding the synthesis of substituted 2,4,5-Triphenyl-1,3-thiaphosphole analogues is not available in the reviewed scientific literature.
Post-Synthetic Modification Strategies of Thiaphosphole Systems
No data or research findings on the post-synthetic modification of 1,3-thiaphosphole systems could be located.
Table of Compounds Mentioned
Since no specific reactions or compounds related to the derivatization of this compound were found, a table of mentioned compounds cannot be generated.
Future Research Directions in 1,3 Thiaphosphole Chemistry
Development of Novel Methodologies for Phenyl-Substituted 1,3-Thiaphospholes
The synthesis of 1,3-thiaphospholes, particularly those bearing multiple phenyl substituents, remains a challenging endeavor, often requiring multi-step procedures with limited substrate scope. Future research must prioritize the development of more efficient, versatile, and sustainable synthetic routes. A primary objective is to move beyond classical condensation reactions and explore novel catalytic systems and reaction cascades.
Key Research Thrusts:
Catalytic Cycloadditions: Exploration of transition-metal-catalyzed [2+2+1] or [3+2] cycloaddition reactions could provide a direct and atom-economical route to the 1,3-thiaphosphole (B14319606) core. For instance, the reaction of a phosphorus source, a sulfur source, and a diarylacetylene could be a promising avenue.
Post-Synthetic Modification: Developing methodologies for the selective functionalization of the 2,4,5-triphenyl-1,3-thiaphosphole core is crucial. This includes C-H activation strategies to introduce new substituents onto the phenyl rings, thereby tuning the electronic and steric properties of the molecule.
Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, improve safety when handling reactive phosphorus reagents, and facilitate the synthesis of a library of phenyl-substituted 1,3-thiaphospholes for screening in various applications.
A comparative analysis of potential synthetic strategies highlights the need for innovation:
| Methodology | Potential Advantages | Potential Challenges |
| Multi-component Reactions | High atom economy, operational simplicity. | Often require harsh conditions, limited control over regioselectivity. |
| Transition-Metal Catalysis | Mild reaction conditions, high selectivity. | Catalyst cost and sensitivity, potential for metal contamination. |
| Photochemical Synthesis | Access to unique reactive intermediates, green chemistry potential. | Specialized equipment required, potential for side reactions. |
Exploration of Unprecedented Reactivity and Transformations
The reactivity of 1,3-thiaphospholes is largely governed by the interplay between the lone pairs on the sulfur and phosphorus atoms and the aromaticity of the heterocyclic ring. While some cycloaddition reactions have been reported for related phospholes, the full reactive potential of this compound remains to be unlocked. researchgate.netnumberanalytics.comyoutube.com
Future research should focus on:
Dienic Reactivity: Investigating the propensity of the thiaphosphole ring to act as a diene in Diels-Alder reactions with a variety of dienophiles. This could lead to the synthesis of novel, complex polycyclic phosphorus- and sulfur-containing architectures.
Coordination Chemistry: Exploring the use of this compound as a ligand in coordination chemistry. researchgate.netprochemonline.com The phosphorus and sulfur atoms offer multiple coordination sites, potentially leading to the formation of unique metal complexes with interesting catalytic or material properties. researchgate.net
Oxidative and Reductive Transformations: A systematic study of the oxidation and reduction of the thiaphosphole ring could reveal novel functionalization pathways and provide access to new classes of phosphorus-sulfur heterocycles with different electronic properties.
Advanced Computational Prediction and Design of Thiaphosphole-Based Systems
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties and reactivity of novel molecules. chemrxiv.orgresearchgate.netmdpi.com For 1,3-thiaphospholes, computational studies can provide invaluable insights that guide experimental efforts. researchgate.netzsmu.edu.uarsc.org
Key areas for computational investigation include:
Aromaticity and Electronic Structure: Quantifying the aromaticity of the 1,3-thiaphosphole ring and understanding how phenyl substitution influences its electronic structure. researchgate.net This knowledge is crucial for predicting reactivity and designing molecules with specific electronic properties. umsl.edu
Reaction Mechanisms: Using DFT to model the transition states and reaction pathways of potential reactions, such as cycloadditions and catalytic cycles. researchgate.netmdpi.com This can help in optimizing reaction conditions and predicting the feasibility of new transformations.
In Silico Design of Functional Materials: Employing computational screening to design novel thiaphosphole-based molecules with desired properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.govresearchgate.netrsc.org This could involve tuning the HOMO-LUMO gap, charge transport properties, and excited-state dynamics.
Strategic Integration of Thiaphospholes into Advanced Chemical Synthesis
The unique structural and electronic features of 1,3-thiaphospholes make them attractive building blocks for the synthesis of more complex molecular architectures. Future research should aim to strategically incorporate the thiaphosphole motif into larger, functional systems.
Promising synthetic strategies include:
Cascade Reactions: Designing cascade reactions where the 1,3-thiaphosphole acts as a key intermediate, allowing for the rapid construction of molecular complexity from simple precursors.
Supramolecular Chemistry: Utilizing the phenyl groups for π-π stacking interactions to construct self-assembled supramolecular structures, such as cages, capsules, or polymers, with potential applications in sensing or molecular recognition.
Synthesis of Bioactive Molecules: While not the primary focus, the incorporation of the thiaphosphole scaffold into molecules with potential biological activity could be a long-term research direction, leveraging the known bioactivity of other phosphorus and sulfur heterocycles. umsl.eduresearchgate.netresearchgate.net
The continued exploration of the fundamental chemistry of this compound and its derivatives promises to yield a wealth of new knowledge and practical applications. By focusing on the development of novel synthetic methods, exploring unprecedented reactivity, leveraging advanced computational tools, and strategically integrating this unique heterocycle into complex molecular systems, the scientific community can unlock the full potential of this fascinating class of compounds.
Q & A
(Basic) What synthetic methodologies are effective for preparing 2,4,5-Triphenyl-1,3-thiaphosphole, and how can reaction yields be optimized?
The synthesis of this compound typically involves cyclocondensation reactions. For example, analogous phospholane derivatives are synthesized using Woollins reagent (a selenium-based reagent) with diols like 1,2-diphenylethane-1,2-diol in dry toluene under reflux. However, yields may be low (e.g., 14% in related syntheses) due to side reactions or purification challenges . To optimize yields:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of diol to Woollins reagent to minimize byproducts.
- Temperature control : Heating to 60°C improves reaction kinetics but avoids decomposition.
- Purification : Use silica gel column chromatography with dichloromethane/hexane systems to isolate the product .
(Advanced) How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Structural elucidation of thiaphospholes requires complementary techniques:
- X-ray crystallography : Determines bond lengths (e.g., P–O: 1.586–1.604 Å, P=O: 1.461–1.467 Å) and torsion angles (e.g., O–P–O–C: 19.0°), confirming the envelope conformation of the phospholane ring .
- Solid-state NMR : P NMR identifies phosphorus environments, while H/C NMR resolves phenyl group orientations. Weak intermolecular interactions (e.g., C–H⋯O, 2.29–2.59 Å) observed in crystallography can correlate with NMR splitting patterns .
(Basic) What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Effective purification involves:
- Column chromatography : Use silica gel with gradient elution (e.g., dichloromethane/hexane) to separate polar byproducts.
- Recrystallization : Diffuse hexane into a dichloromethane solution to obtain X-ray-quality crystals .
- Monitoring : Track fractions via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or HPLC with UV detection at 254 nm.
(Advanced) What computational approaches predict the electronic properties and reactivity of this compound?
- DFT calculations : Model HOMO-LUMO gaps to assess nucleophilicity at phosphorus. For analogous fluorinated phosphines, computational studies reveal electron-withdrawing effects of substituents on reactivity .
- Molecular dynamics : Simulate weak interactions (e.g., C–H⋯π, 2.94 Å) to predict solid-state packing and stability .
- Docking studies : Map ligand-protein interactions if the compound is explored for catalytic or biological applications.
(Advanced) How do weak intermolecular interactions influence the solid-state stability of this compound?
Crystallographic studies show that weak C–H⋯O hydrogen bonds (2.29–2.59 Å) and C–H⋯π interactions (2.94 Å) stabilize the lattice. These interactions propagate along the [0 1 0] direction, forming chains that enhance thermal stability. Disruption of these interactions (e.g., via methyl substitution) may reduce melting points .
(Basic) What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identify P=O stretches (~1200 cm⁻¹) and aromatic C–H bends (~750 cm⁻¹).
- Multinuclear NMR : P NMR (δ ~20–30 ppm for phospholanes), H NMR (δ 7.2–7.5 ppm for phenyl groups), and C NMR (δ 125–140 ppm for aromatic carbons) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 346.32).
(Advanced) How can researchers address contradictions in reported crystallographic data for thiaphosphole derivatives?
- Validate datasets : Use high-resolution diffraction (e.g., Cu-Kα, λ = 1.54178 Å) and ensure completeness (>95% for θ < 25°).
- Refinement protocols : Apply SHELXL with anisotropic displacement parameters for non-H atoms. For example, R values of 0.090 (R₁) and 0.256 (wR₂) indicate reliable models .
- Cross-validate : Compare with computational geometries (e.g., DFT-optimized bond lengths) to resolve outliers .
(Basic) What safety precautions are essential when handling this compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
